molecular formula C21H22N4O2S B6584398 4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251618-33-3

4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No. B6584398
CAS RN: 1251618-33-3
M. Wt: 394.5 g/mol
InChI Key: ZOTUINOKCSJWKV-UHFFFAOYSA-N
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Description

4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is 394.14634713 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This compound could potentially be used in the synthesis of imidazole containing compounds.

Protodeboronation of Pinacol Boronic Esters

The compound could be used in the protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis . This process was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Inhibition of Collagen Deposition

This compound could potentially be used to inhibit collagen deposition in a liver fibrosis model . It could also be used to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

Blocking mRNA Expression of TGF-β1

The compound could potentially be used to block the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells . This could have potential applications in treating conditions related to hepatic fibrosis.

Antioxidant Properties

This compound could potentially have antioxidant properties and could reduce the expression of TGF-β in thioacetamide (TAA)-induced hepatic fibrogenesis .

properties

IUPAC Name

4-acetamido-N-[(4-propan-2-ylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13(2)16-9-7-15(8-10-16)12-23-21(27)20-19(24-14(3)26)18(25-28-20)17-6-4-5-11-22-17/h4-11,13H,12H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTUINOKCSJWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

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